CID 71382391 is a chemical compound cataloged in the PubChem database, recognized for its unique properties and potential applications across various scientific domains. Its distinctive chemical structure and reactivity have attracted attention in both academic and industrial research settings. The compound is characterized by the molecular formula and a molecular weight of approximately .
CID 71382391 is sourced from the United States, where it is produced and made available for research purposes. It is primarily utilized in laboratory settings for synthetic processes and biological studies .
CID 71382391 falls under the category of organoarsenic compounds, which are organic compounds containing arsenic. These compounds are often studied for their chemical behavior and potential applications in various fields, including medicinal chemistry and materials science .
The synthesis of CID 71382391 can involve several methods, typically focusing on the formation of carbon-arsenic bonds. Common synthetic routes may include:
The technical details regarding the synthesis of CID 71382391 often depend on the desired end product and specific laboratory conditions. The choice of reagents, temperature, and reaction time are critical factors influencing the yield and purity of the synthesized compound.
CID 71382391 has a complex molecular structure that can be represented by various notations:
InChI=1S/C22H22As/c1-18-8-5-6-9-19(18)12-7-17-23-22-15-13-21(14-16-22)20-10-3-2-4-11-20/h2-6,8-11,13-16H,7,12,17H2,1H3PWDPTCVHUOPRSN-UHFFFAOYSA-NCC1=CC=CC=C1CCC[As]C2=CC=C(C=C2)C3=CC=CC=C3These representations highlight the compound's intricate arrangement of carbon atoms and its bonding with arsenic .
The molecular formula indicates that CID 71382391 contains 22 carbon atoms, 22 hydrogen atoms, and one arsenic atom. This composition suggests a relatively large organic structure with potential for diverse interactions in chemical reactions.
CID 71382391 is known to undergo various chemical reactions, including:
The specific products formed during these reactions are contingent upon the reaction conditions and reagents employed.
The mechanism of action for CID 71382391 involves its interaction with specific molecular targets within biological systems. This compound may modulate enzyme activity or interact with receptors by binding to them, influencing various biochemical pathways. The exact targets can vary based on the context in which CID 71382391 is studied .
CID 71382391 exhibits several notable physical properties:
The chemical properties include its reactivity profile:
These properties are essential for understanding how CID 71382391 behaves under different experimental conditions.
CID 71382391 has a broad range of scientific applications:
This versatility makes CID 71382391 an important compound in various fields of research and industry.
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 29267-10-5